molecular formula C21H18FN3O5 B6512500 ethyl 1-(4-fluorophenyl)-4-(3-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946210-14-6

ethyl 1-(4-fluorophenyl)-4-(3-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6512500
CAS No.: 946210-14-6
M. Wt: 411.4 g/mol
InChI Key: WEOUGXUXMKCZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 1-(4-fluorophenyl)-4-(3-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a 3-methoxybenzamido substituent at position 4, and an ethyl ester at position 2. The 6-oxo group completes the dihydropyridazine core.

Key structural features influencing its properties include:

  • 4-Fluorophenyl group: Enhances lipophilicity and may influence receptor binding .
  • 3-Methoxybenzamido group: Introduces hydrogen-bonding capability and electronic effects via the methoxy substituent .
  • Ethyl ester: Impacts solubility and metabolic stability compared to methyl esters .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(3-methoxybenzoyl)amino]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5/c1-3-30-21(28)19-17(23-20(27)13-5-4-6-16(11-13)29-2)12-18(26)25(24-19)15-9-7-14(22)8-10-15/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOUGXUXMKCZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(3-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight411.39 g/mol
Molecular FormulaC21H18FN3O5
LogP2.7963
LogD2.6206
Polar Surface Area78.949 Å
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The structure of the compound features a dihydropyridazine core, which is known for various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the dihydropyridazine scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of dihydropyridazine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through modulation of apoptotic pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in cancer metabolism and inflammation. For instance, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Study on Anticancer Effects

In a recent study published in Medicinal Chemistry, researchers synthesized various derivatives of dihydropyridazine and tested their anticancer effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value lower than many known chemotherapeutics .

Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-fluorophenyl)-4-(3-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown promise in medicinal chemistry due to its potential biological activities. The following are key areas of application:

  • Anticancer Agents : The compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. Research indicates that similar compounds with pyridazine structures have shown activity against cancer cells by inhibiting specific pathways involved in cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazine compounds can possess antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal infections.

Biochemical Probes

The unique structure of this compound allows it to serve as a biochemical probe in various assays:

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms by acting as a competitive or non-competitive inhibitor for specific enzymes.
  • Protein Interaction Studies : It may also serve as a ligand to explore protein-ligand interactions, providing insights into molecular docking and binding affinities.

Material Science

In the field of material science, this compound's chemical properties make it suitable for the development of new materials:

  • Polymer Synthesis : The functional groups present in the compound can facilitate polymerization reactions, leading to the creation of novel polymeric materials with specific mechanical and thermal properties.
  • Coatings and Catalysts : Its unique chemical structure may enable applications in coatings or as catalysts in organic reactions, enhancing the efficiency and selectivity of chemical processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyridazine derivatives similar to this compound. Researchers found that these compounds exhibited significant cytotoxicity against human breast cancer cell lines (MCF7), suggesting potential pathways for drug development targeting cancer cells through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted on related pyridazine compounds demonstrated their effectiveness against resistant strains of Staphylococcus aureus. The results indicated that modifications to the functional groups could enhance antimicrobial activity, paving the way for further exploration of this compound in developing new antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyridazine derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties Biological Relevance Reference
Target Compound 1: 4-Fluorophenyl; 4: 3-Methoxybenzamido; 3: Ethyl ester ~421.3 (estimated) High polarity due to amide; moderate lipophilicity Potential adenosine receptor modulation (inferred)
Ethyl 1-(4-methoxyphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 1: 4-Methoxyphenyl; 4: Methyl; 5: Cyano 278.24 Melting point: 164–164.5°C; 81% yield Tested as adenosine A1 receptor modulator
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 1: 4-Fluorophenyl; 4: Hydroxy 278.24 Higher solubility due to hydroxyl group Not reported
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 1: 3-Chlorophenyl; 4: CF3 346.69 High lipophilicity (CF3 group) Likely enhanced metabolic stability
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate 4: 4-Trifluoromethylbenzyloxy 436.4 Electron-withdrawing CF3 group; higher molecular weight Unknown activity
Key Observations:
  • Substituent Position and Electronic Effects: The 3-methoxybenzamido group in the target compound provides electron-donating effects via the methoxy group, contrasting with electron-withdrawing substituents like trifluoromethyl (CF3) in analogues .
  • Impact on Physical Properties :

    • Hydroxyl or methoxy groups increase polarity and melting points (e.g., compound 12e: 164°C vs. CF3-containing analogues with lower melting points) .
    • The ethyl ester in the target compound may slow hydrolysis compared to methyl esters, extending plasma half-life .

Q & A

Q. What are the recommended methods for synthesizing ethyl 1-(4-fluorophenyl)-4-(3-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis often follows multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyridazine derivatives are synthesized via coupling of substituted benzaldehydes with ester intermediates under controlled conditions (e.g., reflux in ethanol with catalytic acid). Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of 3-methoxybenzoyl chloride), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on diastereotopic protons in the dihydropyridazine ring (δ 5.5–6.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons from fluorophenyl and methoxybenzamido groups appear as complex splitting patterns (δ 6.8–8.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula and fragmentation patterns.

Q. How can researchers determine solubility and stability profiles for this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock solvent), followed by dilution in aqueous buffers (PBS, pH 7.4) or organic solvents (acetonitrile, methanol). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in acidic/basic conditions (e.g., 0.1N HCl/NaOH at 37°C) identifies labile groups (e.g., ester or amide bonds) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies involving substitutions on the fluorophenyl or methoxybenzamido groups?

  • Methodological Answer :
  • Systematic Variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess electronic effects. Modify the methoxy position (ortho/meta/para) to probe steric interactions .
  • Biological Assays : Pair synthetic analogs with enzymatic/in vitro assays (e.g., kinase inhibition) to correlate substituent effects with activity. Use molecular docking to predict binding modes.

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across batches?

  • Methodological Answer :
  • Root-Cause Analysis : Compare NMR purity (>95%), residual solvent profiles (GC-MS), and crystallinity (PXRD). Batch variability may arise from polymorphic forms or trace impurities .
  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting reproducibility. Statistical tools (ANOVA, response surface models) identify critical factors .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm). Monitor degradation products via LC-MS/MS. Identify primary oxidative sites (e.g., methoxy demethylation or fluorophenyl ring hydroxylation) .
  • Radical Trapping : Use scavengers (e.g., ascorbic acid) to confirm radical-mediated pathways.

Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Crystal Growth : Optimize solvent systems (e.g., slow evaporation in ethyl acetate/hexane). Consider temperature-controlled crystallization to avoid amorphous phases.
  • Data Collection : Use synchrotron radiation for low-symmetry crystals. Address disorder in flexible groups (e.g., ethoxy chains) via refinement constraints .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity or supramolecular interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for reactivity analysis.
  • Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) or protein-ligand binding (e.g., GROMACS) to study conformational flexibility .

Q. What protocols are recommended for evaluating the compound’s in vitro biological activity while minimizing assay interference?

  • Methodological Answer :
  • Counter-Screening : Test against non-target proteins (e.g., albumin) to rule out nonspecific binding.
  • Cytotoxicity Controls : Use cell viability assays (MTT/XTT) to distinguish true activity from cell death artifacts. Include DMSO vehicle controls (<0.1% v/v) .

Q. How can researchers design stability-indicating methods for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer :
  • LC-MS/MS Method Development : Use a C18 column (2.6 µm, 50 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Validate specificity via spiked matrix samples and forced degradation studies.
  • Lower Limit of Quantification (LLOQ) : Achieve ≤10 ng/mL sensitivity via optimized ionization (ESI+), collision energy, and fragmentor settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.